molecular formula C11H11BrN2O B14261740 2-Bromo-1-(1-ethyl-1H-benzimidazol-2-yl)ethan-1-one CAS No. 243668-27-1

2-Bromo-1-(1-ethyl-1H-benzimidazol-2-yl)ethan-1-one

Cat. No.: B14261740
CAS No.: 243668-27-1
M. Wt: 267.12 g/mol
InChI Key: FRCLZZBPNOWRGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(1-ethyl-1H-benzimidazol-2-yl)ethan-1-one: is an organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(1-ethyl-1H-benzimidazol-2-yl)ethan-1-one typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Introduction of Ethyl Group: The ethyl group is introduced by alkylation of the benzimidazole core using ethyl halides in the presence of a base such as potassium carbonate.

    Bromination: The final step involves the bromination of the ethanone moiety using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(1-ethyl-1H-benzimidazol-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide in solvents like ethanol or dimethylformamide.

    Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzimidazole derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

2-Bromo-1-(1-ethyl-1H-benzimidazol-2-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.

    Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its unique structure.

    Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(1-ethyl-1H-benzimidazol-2-yl)ethan-1-one involves its interaction with biological targets such as enzymes and receptors. The bromine atom and the benzimidazole ring play crucial roles in binding to the active sites of enzymes, leading to inhibition or modulation of their activity. The ethyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(1-methyl-1H-benzimidazol-2-yl)ethan-1-one
  • 2-Chloro-1-(1-ethyl-1H-benzimidazol-2-yl)ethan-1-one
  • 2-Iodo-1-(1-ethyl-1H-benzimidazol-2-yl)ethan-1-one

Uniqueness

2-Bromo-1-(1-ethyl-1H-benzimidazol-2-yl)ethan-1-one is unique due to the presence of the ethyl group and the bromine atom, which confer distinct chemical and biological properties. The ethyl group enhances its lipophilicity, while the bromine atom provides a reactive site for further chemical modifications. This combination of features makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

243668-27-1

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

2-bromo-1-(1-ethylbenzimidazol-2-yl)ethanone

InChI

InChI=1S/C11H11BrN2O/c1-2-14-9-6-4-3-5-8(9)13-11(14)10(15)7-12/h3-6H,2,7H2,1H3

InChI Key

FRCLZZBPNOWRGO-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C(=O)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.